molecular formula C6H7F2NO3 B13064203 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13064203
M. Wt: 179.12 g/mol
InChI Key: LJYIQXPYIMPJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H7F2NO3 and a molecular weight of 179.12 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with two fluorine atoms, a methyl group, a keto group, and a carboxylic acid group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of a suitable pyrrolidine precursor with fluorinating agents under controlled conditionsThe reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions and continuous flow processes. These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol group. Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid: This compound lacks the keto group, which may result in different chemical reactivity and biological activity.

    1-Methyl-5-oxopyrrolidine-3-carboxylic acid: This compound lacks the fluorine atoms, which can affect its chemical stability and interactions with biological targets.

    4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid: This compound lacks the methyl group, which can influence its steric properties and reactivity.

The unique combination of functional groups in this compound imparts distinct properties that differentiate it from these similar compounds.

Properties

Molecular Formula

C6H7F2NO3

Molecular Weight

179.12 g/mol

IUPAC Name

4,4-difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H7F2NO3/c1-9-2-3(4(10)11)6(7,8)5(9)12/h3H,2H2,1H3,(H,10,11)

InChI Key

LJYIQXPYIMPJQV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1=O)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.